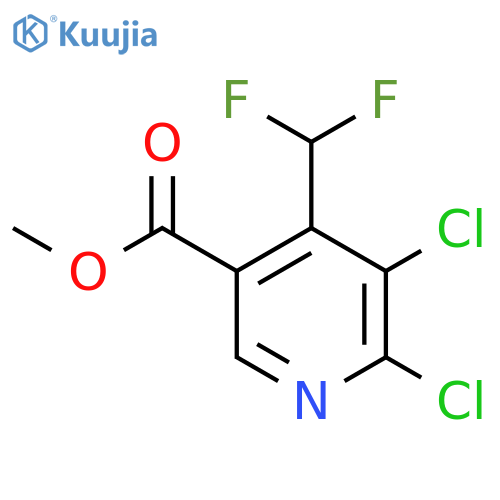Cas no 1804444-13-0 (Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate)
メチル2,3-ジクロロ-4-(ジフルオロメチル)ピリジン-5-カルボキシレートは、高度に機能化されたピリジン誘導体であり、農薬や医薬品中間体としての応用が期待される化合物です。その分子構造には2つの塩素原子とジフルオロメチル基が導入されており、これにより優れた生物活性と代謝安定性を示します。特に、カルボキシルエステル部位はさらなる化学変換のための有用な反応点を提供します。本化合物は有機合成における多様な修飾反応に適しており、創薬化学や農薬開発における重要なビルディングブロックとしての役割が注目されています。

1804444-13-0 structure
商品名:Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate
CAS番号:1804444-13-0
MF:C8H5Cl2F2NO2
メガワット:256.033607244492
CID:4811483
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C8H5Cl2F2NO2/c1-15-8(14)3-2-13-6(10)5(9)4(3)7(11)12/h2,7H,1H3
- InChIKey: XVWDVIPOOHVJPQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CC(C(=O)OC)=C1C(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072552-1g |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 1g |
$1,564.50 | 2022-04-02 | |
| Alichem | A029072552-250mg |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 250mg |
$475.20 | 2022-04-02 | |
| Alichem | A029072552-500mg |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate |
1804444-13-0 | 97% | 500mg |
$782.40 | 2022-04-02 |
Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
1804444-13-0 (Methyl 2,3-dichloro-4-(difluoromethyl)pyridine-5-carboxylate) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
